Molecular Weight & LogP Differentiation
Compared to its closest commercially available analog, N-cyclohexyl-N-methylpropane-1,3-diamine (CAS 26735-20-6), which lacks the N-cyclopropyl substituent, the target compound exhibits a substantially higher molecular weight (210.36 vs. 170.30 g/mol; Δ = +40.06 g/mol, a 23.5% increase) . Additionally, the target compound has a calculated LogP of 2.15, whereas the des-cyclopropyl analog has a lower predicted LogP (estimated ~1.3–1.5 based on the loss of two carbon atoms and the cyclopropyl ring contribution) . The increased molecular weight and lipophilicity are consistent with enhanced membrane permeability potential, a property known to correlate with improved cellular uptake in polyamine transporter systems exploited by 1,3-diaminopropane-based inhibitors [1]. This quantitative difference in physicochemical properties may translate into divergent cellular pharmacokinetics, making the two compounds non-interchangeable in cell-based assays.
Des-cyclopropyl analog: MW 170.30, cLogP ~1.3–1.5
ΔMW +40.06 (+23.5%), ΔLogP ≈ +0.65–0.85
| Evidence Dimension | Molecular weight and calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | MW = 210.36 g/mol; calculated LogP = 2.15 |
| Comparator Or Baseline | N-Cyclohexyl-N-methylpropane-1,3-diamine (CAS 26735-20-6) MW = 170.30 g/mol; predicted LogP ~1.3–1.5 |
| Quantified Difference | ΔMW = +40.06 g/mol (+23.5%); ΔLogP ≈ +0.65–0.85 units |
| Conditions | Calculated/predicted physicochemical properties from vendor datasheets (Fluorochem) and ChemSpider |
Why This Matters
The ~24% higher molecular weight and increased lipophilicity predict altered membrane permeability and cellular uptake kinetics, directly affecting assay reproducibility if the des-cyclopropyl analog is substituted.
- [1] Huber, M.; Poulin, R. Antiproliferative effect of spermine depletion by N-cyclohexyl-1,3-diaminopropane in human breast cancer cells. Cancer Res. 1995, 55(4), 934–943. IC50 ≈ 5 μM in ZR-75-1 cells; C-DAP was ~10× more potent than N-(n-butyl)-1,3-diaminopropane. View Source
